A Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Key Building Block for Phosphopeptide Synthesis
A Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Key Building Block for Phosphopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(PO(NHPr)2)-OH is a protected amino acid derivative crucial for the synthesis of phosphopeptides, which are vital tools in studying cellular signaling, developing kinase inhibitors, and creating new therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, advantages in solid-phase peptide synthesis (SPPS), and protocols for its application.
Core Concepts and Advantages
Fmoc-Ser(PO(NHPr)2)-OH is an N-α-Fmoc-protected L-serine derivative where the side-chain hydroxyl group is phosphorylated and further protected by two n-propylamine groups, forming a phosphodiamidate. This unique protection strategy offers significant advantages over traditional monobenzyl-protected phosphoserine derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH.
The primary benefit lies in the absence of a residual acidic proton on the phosphate (B84403) group. In monobenzyl-protected analogues, this acidic proton can lead to several undesirable side reactions during Fmoc-SPPS, including:
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β-elimination: The acidic proton can facilitate the elimination of the phosphate group, especially during the basic conditions of Fmoc deprotection with piperidine (B6355638).
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Premature cleavage: On acid-sensitive resins, the acidic phosphate can promote premature cleavage of the growing peptide chain.
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Salt formation: The phosphate group can form salts with the piperidine used for Fmoc deprotection, which can then react with activated amino acids during the coupling step, reducing coupling efficiency.
By employing the di(n-propyl)phosphonamidate protection, Fmoc-Ser(PO(NHPr)2)-OH circumvents these issues, leading to cleaner synthesis and higher yields of the target phosphopeptide. The dipropylamino protecting groups are conveniently removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Ser(PO(NHPr)2)-OH is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H32N3O6P | [1] |
| Molecular Weight | 489.50 g/mol | [1] |
| CAS Number | 216061-08-4 | [1] |
| Appearance | Solid | |
| Purity | ≥95% or ≥98% (depending on supplier) | [1] |
| Storage Temperature | -20°C |
Experimental Protocols
The following section details the recommended procedures for the use of Fmoc-Ser(PO(NHPr)2)-OH in Fmoc-based solid-phase peptide synthesis.
General Fmoc-SPPS Workflow
The synthesis of phosphopeptides using Fmoc-Ser(PO(NHPr)2)-OH follows the standard Fmoc-SPPS cycle. A generalized workflow is depicted below.
Detailed Protocol for Incorporation of Fmoc-Ser(PO(NHPr)2)-OH
Materials:
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Fmoc-Ser(PO(NHPr)2)-OH
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Solid-phase synthesis resin (e.g., Rink Amide, Wang)
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Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine
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Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)
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Trifluoroacetic acid (TFA)
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Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
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Dichloromethane (DCM)
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Diethyl ether
Procedure:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
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Repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete Fmoc removal.
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Wash the resin thoroughly with DMF (5-7 times).
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Coupling of Fmoc-Ser(PO(NHPr)2)-OH:
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Dissolve Fmoc-Ser(PO(NHPr)2)-OH (2-4 equivalents relative to resin loading) in DMF.
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Add the coupling reagents. A common and effective combination is HBTU (2-4 eq.), HOBt (2-4 eq.), and DIPEA (4-8 eq.). Alternatively, HATU (2-4 eq.) with DIPEA (4-8 eq.) can be used.
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Pre-activate the amino acid by stirring the mixture for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.
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Wash the resin thoroughly with DMF (5-7 times).
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Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
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Final Cleavage and Deprotection:
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After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
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Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, consider using TFA/EDT/TIS/Water (94:2.5:1:2.5, v/v/v/v).
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Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the dipropylamino groups from the phosphoserine residue.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
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Dry the crude peptide under vacuum.
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Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Applications in Research and Drug Development
Phosphopeptides synthesized using Fmoc-Ser(PO(NHPr)2)-OH are instrumental in various fields of biomedical research.
Kinase-Substrate Interaction Studies
Protein kinases play a central role in signal transduction by phosphorylating specific substrate proteins. Synthetic phosphopeptides are invaluable for:
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Identifying kinase substrates: Libraries of potential substrate peptides can be synthesized to screen for kinase activity.
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Characterizing kinase specificity: By systematically varying the amino acid sequence surrounding the phosphoserine, the consensus sequence for a particular kinase can be determined.
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Developing kinase inhibitors: Phosphopeptide analogs can be designed to bind to the active site of a kinase and inhibit its function.
The following diagram illustrates a typical experimental workflow for identifying a kinase substrate using a synthetic phosphopeptide.
Elucidating Signaling Pathways
Phosphorylation events are key steps in many signal transduction pathways. Synthetic phosphopeptides can be used to:
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Probe protein-protein interactions: Many signaling proteins contain domains (e.g., SH2 domains) that specifically recognize and bind to phosphopeptides. Synthetic phosphopeptides can be used in pull-down assays or surface plasmon resonance (SPR) to identify and characterize these interactions.
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Modulate signaling pathways: By introducing synthetic phosphopeptides into cells, specific protein-protein interactions can be competitively inhibited, allowing for the study of their downstream effects.
The diagram below illustrates the role of a phosphopeptide in a simplified signaling cascade.
